molecular formula C9H10N2O B2495161 2-ethoxy-1H-benzo[d]imidazole CAS No. 22219-23-4

2-ethoxy-1H-benzo[d]imidazole

Cat. No.: B2495161
CAS No.: 22219-23-4
M. Wt: 162.192
InChI Key: XWXQEBMBBDIGOQ-UHFFFAOYSA-N
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Description

2-Ethoxy-1H-benzo[d]imidazole (CAS 22219-23-4) is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol . It belongs to the benzimidazole class of heterocyclic aromatic compounds, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The compound should be stored sealed in a dry, room temperature environment to maintain stability . The 1H-benzo[d]imidazole core is recognized as a scaffold of immense significance in drug discovery . Researchers are particularly interested in derivatives of this structure for their antimicrobial potential , with numerous studies reporting on their activity against various bacterial and fungal species . Beyond its role as a standalone research compound, this compound serves as a critical synthetic intermediate in the development of more complex molecules. For instance, closely related derivatives, such as methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate, are key building blocks in the synthesis of advanced pharmaceuticals like azilsartan , an angiotensin II receptor blocker used to treat hypertension . Another significant derivative is involved in the synthesis of candesartan cilexetil , another important cardiovascular drug . This highlights the compound's value in constructing molecules with high therapeutic potential. Safety Information: This product is classified with the signal word "Warning" according to GHS guidelines. It may be harmful if swallowed, cause skin and eye irritation, and cause respiratory irritation. Researchers should refer to the Safety Data Sheet for full handling protocols. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-2-12-9-10-7-5-3-4-6-8(7)11-9/h3-6H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXQEBMBBDIGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Ethoxy 1h Benzo D Imidazole and Its Derivatives

Core Benzimidazole (B57391) Ring Formation Strategies

The construction of the benzimidazole scaffold is the foundational step in synthesizing 2-ethoxy-1H-benzo[d]imidazole. Various strategies have been developed to achieve this, primarily involving cyclization and condensation reactions.

Cyclization Reactions involving o-Phenylenediamine (B120857) Derivatives

A prevalent method for forming the benzimidazole ring is the cyclization of o-phenylenediamine with various reagents. This approach is widely utilized due to the ready availability of substituted o-phenylenediamine starting materials.

One common strategy involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under harsh dehydrating conditions. nih.gov Reagents such as polyphosphoric acid, hydrochloric acid, or p-toluenesulfonic acid are often employed to facilitate this cyclization. nih.gov

Another variation of this method is the reaction of o-phenylenediamine with aldehydes. This reaction typically proceeds in two steps: the initial formation of a Schiff base, followed by an oxidative cyclodehydrogenation to yield the benzimidazole ring. researchgate.net A range of oxidizing agents can be used for the second step, including sodium metabisulfite (B1197395) (Na₂S₂O₅). nih.govacs.org The reaction is often carried out in ethanol (B145695). acs.org

A multi-step synthesis starting from 2-nitroaniline (B44862) has also been reported. This involves the reduction of the nitro group to an amine, followed by cyclization with carbon disulfide to form a 2-thiol-benzimidazole intermediate. Subsequent steps can then be performed to arrive at the desired substituted benzimidazole. acs.org

Condensation Reactions with Oxidizing Agents

The condensation of o-phenylenediamine with aldehydes in the presence of an oxidizing agent is a direct, one-pot method for synthesizing 2-substituted benzimidazoles. nih.govnih.gov This approach avoids the isolation of the intermediate Schiff base. A variety of oxidizing agents have been reported in the literature, including:

1,4-benzoquinone (B44022) nih.gov

Sodium metabisulfite nih.govnih.gov

Air researchgate.net

The choice of oxidizing agent and reaction conditions can significantly influence the reaction's efficiency and yield. For instance, using sodium metabisulfite in an ethanol-water mixture has been shown to be effective. nih.gov

Multi-step Patented Synthetic Routes

Several patented multi-step synthetic routes have been developed for the large-scale production of this compound derivatives, particularly those used as pharmaceutical intermediates.

One patented method for a derivative, methyl this compound-7-carboxylate, starts with 3-nitrophthalic acid. google.com The process involves esterification, rearrangement in an aqueous solution, acylation, re-nitridation, and finally, reduction and cyclization using tin powder to yield the target molecule. google.com

Another patented route, particularly for large-scale production, utilizes continuous flow reactors. This method involves a two-stage system:

Ring Formation: Methyl 2,3-diaminobenzoate reacts with triethyl orthoformate.

Ethoxylation: The intermediate is then treated with ethyl bromide and potassium carbonate.

These patented methods often focus on optimizing yield, purity, and efficiency for industrial applications.

Introduction of the 2-ethoxy Substituent

Once the benzimidazole ring is formed, the next critical step is the introduction of the ethoxy group at the 2-position.

Nucleophilic Substitution Approaches for Ethoxy Group Incorporation

The most common method for introducing the 2-ethoxy group is through a nucleophilic substitution reaction. evitachem.com This typically involves a 2-halo-benzimidazole intermediate, often 2-chlorobenzimidazole, which is then reacted with an ethoxide source.

For example, methyl 2-chloro-1H-benzo[d]imidazole-7-carboxylate can be reacted with sodium ethoxide in ethanol under reflux conditions to yield methyl this compound-7-carboxylate. The reaction is typically carried out in anhydrous ethanol to prevent hydrolysis of the desired product.

In some cases, the introduction of the ethoxy group can be part of a one-pot or sequential process following the benzimidazole ring formation.

Advanced Synthetic Techniques and Optimization

To improve the efficiency, yield, and environmental impact of the synthesis of this compound and its derivatives, advanced techniques are being explored. As previously mentioned, continuous flow synthesis offers a more efficient and scalable alternative to traditional batch processing.

Microwave-assisted synthesis has also emerged as a valuable tool. nih.gov This technique can dramatically reduce reaction times, from hours to minutes, and often leads to higher yields compared to conventional heating methods. nih.gov The use of microwave irradiation has been successfully applied to the condensation of o-phenylenediamine derivatives with aldehydes. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has revolutionized chemical synthesis by offering a new method for rapid, efficient, and scalable reactions. clockss.org This technique utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. jocpr.comnih.gov The application of microwave irradiation is considered an environmentally friendly approach as it reduces energy consumption and often allows for the use of smaller amounts of solvents. nih.gov

The synthesis of benzimidazole derivatives has been significantly improved by the use of microwave technology. jocpr.com For instance, the condensation of o-phenylenediamines with various aldehydes or carboxylic acid derivatives can be accelerated under microwave irradiation. nih.govmdpi.com One study reported a one-pot synthesis of 2-aryl-1H-benzimidazoles by reacting 1,2-diaminobenzene with arylcarboxylic acids using a zeolite catalyst under microwave irradiation. researchgate.net Another efficient method involves the cyclization of o-phenylenediamine and nitriles in the presence of polyphosphoric acid (PPA) and phosphoric acid under microwave conditions, providing 2-substituted 1H-benzo[d]imidazoles in high yields and with short reaction times. clockss.org

While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, the synthesis of closely related derivatives has been documented. For example, the N-alkylation of benzimidazoles to produce derivatives like 1-(2-Cyanoethyl)-3-(2-ethoxy-2-oxoethyl)-1H-benzo[d]imidazol-3-ium bromide has been successfully achieved using microwave irradiation, highlighting the utility of this method for modifying the benzimidazole scaffold. nih.gov In a comparative study, the synthesis of 6-substituted 1H-benzimidazole derivatives via condensation of benzene-1,2-diamine derivatives with substituted aromatic aldehydes showed a dramatic reduction in reaction time (from 6–12 hours with conventional heating to 10–15 minutes with microwave irradiation) and an increase in yield (from 70–91% to 90–99%). nih.gov

The table below summarizes findings from various studies on the microwave-assisted synthesis of benzimidazole derivatives, illustrating the typical conditions and advantages of this methodology.

Starting MaterialsCatalyst/ReagentSolventPower (W)Time (min)Yield (%)Ref
o-phenylenediamine, Aromatic AldehydesNa2S2O5Ethanol/Water30010-1590-99 nih.gov
o-phenylenediamine, NitrilesPPA / H3PO4-27515up to 92 clockss.org
2-acetyl benzimidazoles, Substituted aldehydesPotassium hydroxideMethanol3000.5-2- jocpr.com
o-phenylenediamine, BenzaldehydeMontmorillonite K10 clay---81.2 mdpi.com
1-(2-Cyanoethyl)-1H-benzo[d]imidazole, Ethyl 2-bromoacetate-Acetone500290 nih.gov

Green Chemistry Principles in Benzimidazole Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org This approach is increasingly important in pharmaceutical manufacturing to minimize environmental impact. Key principles of green chemistry include the use of safer solvents (like water or ethanol), employment of catalysts over stoichiometric reagents, and energy efficiency—all of which are relevant to modern benzimidazole synthesis. beilstein-journals.org

The synthesis of benzimidazole derivatives has been a fertile ground for the application of green chemistry principles. mdpi.com Eco-friendly procedures often involve one-pot reactions, which simplify processes and reduce waste. researchgate.net A notable green method is the condensation of o-phenylenediamines with aldehydes using air as a non-toxic and abundant oxidant in ethanol at room temperature, which offers mild conditions and easy product isolation. researchgate.net

The use of catalysts is central to many green synthetic protocols for benzimidazoles. Catalysts enhance reaction rates and selectivity, often under milder conditions than traditional methods. beilstein-journals.org For example:

Erbium (III) trifluoromethanesulfonate (B1224126) (Er(OTf)3) has been used as a recyclable catalyst for the synthesis of benzimidazole derivatives in water, achieving excellent yields in very short reaction times (2-5 minutes). beilstein-journals.org

Nano-Zinc Sulfide (nano-ZnS) particles have served as an efficient, heterogeneous, and reusable catalyst for the one-pot cyclocondensation of aldehydes with o-phenylenediamines in ethanol. beilstein-journals.org

Copper(II)-loaded alginate hydrogel beads have been developed as a recyclable and environmentally friendly catalyst for synthesizing substituted benzimidazoles in a water-ethanol solvent at room temperature, with high yields and short reaction times. beilstein-journals.org

These catalytic systems often allow for the use of greener solvents like water or ethanol and can be easily recovered and reused, aligning with the principles of waste prevention and atom economy. The highlight of many modern approaches is the combination of green chemistry principles with enabling technologies like microwave irradiation, which further enhances efficiency and environmental friendliness. nih.gov

The table below presents data from studies employing green chemistry principles for the synthesis of benzimidazole derivatives.

ReactantsCatalyst/ConditionsSolventTemperature (°C)TimeYield (%)Ref
o-phenylenediamine, Aromatic AldehydesAir (oxidant)EthanolRoom Temp.-Moderate-Good researchgate.net
o-phenylenediamine, BenzaldehydeEr(OTf)3Water802 min99 beilstein-journals.org
o-phenylenediamine, Substituted AldehydesNano-ZnSEthanol7015-120 min85-96 beilstein-journals.org
o-phenylenediamine, Aromatic AldehydesCopper(II)-alginate hydrogel beadsWater/EthanolRoom Temp.< 1 hour70-94 beilstein-journals.org

Structural Elucidation and Advanced Physicochemical Characterization

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic analysis is fundamental to the structural confirmation of 2-ethoxy-1H-benzo[d]imidazole, with each technique offering unique insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR spectroscopy, the ethoxy group exhibits characteristic signals: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons. rsc.org For instance, in a related compound, 2-ethyl-1H-benzo[d]imidazole, the methyl protons appear as a triplet at approximately 1.28-1.31 ppm, while the methylene protons are observed as a quartet around 2.78-2.83 ppm. rsc.org The aromatic protons of the benzimidazole (B57391) ring system typically appear in the downfield region, generally between 7.0 and 7.6 ppm. rsc.orgdergipark.org.tr The N-H proton of the imidazole (B134444) ring is often observed as a broad singlet at a significantly downfield chemical shift, for example, around 12.13 ppm in 2-ethyl-1H-benzo[d]imidazole, indicating its acidic nature. rsc.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The ethoxy group carbons resonate at distinct upfield positions. For 2-ethyl-1H-benzo[d]imidazole, the methyl carbon is found at approximately 12.14 ppm and the methylene carbon at about 21.89 ppm. rsc.org The carbon atoms of the benzimidazole core resonate in the aromatic region, typically between 115 and 156 ppm. rsc.org The C2 carbon, attached to the ethoxy group, is particularly noteworthy and can be found at the lower end of this downfield range. Two-dimensional NMR techniques, such as HSQC and HMBC, can be employed to definitively assign all proton and carbon signals and confirm the connectivity of the entire molecule. researchgate.net

Table 1: Representative NMR Data for Related Benzimidazole Structures
CompoundNucleusChemical Shift (δ, ppm)MultiplicityAssignmentReference
2-Ethyl-1H-benzo[d]imidazole¹H12.13sNH rsc.org
7.40-7.47ddC4-H & C7-H rsc.org
7.07-7.09mC5-H & C6-H rsc.org
2.78-2.83qCH₂ rsc.org
1.28-1.31tCH₃ rsc.org
¹³C156.05-C2 rsc.org
141.02-C3a/C7a rsc.org
120.94-C5/C6 rsc.org
115.38-C4/C7 rsc.org
21.89-CH₂ rsc.org
12.14-CH₃ rsc.org

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of this compound and its derivatives. This technique provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its chemical formula. For instance, the precursor ion ([M+H]⁺) for this compound-7-carboxylic acid has been observed at an m/z of 207.0764. nih.gov

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure. For example, in the analysis of impurities related to candesartan (B1668252) cilexetil, which contains the this compound core, fragmentation studies at a normalized collision energy of 35 eV were used to identify the structure of process-related impurities. nih.govresearchgate.netsrce.hr The fragmentation of the benzimidazole ring and the loss of the ethoxy group are typical fragmentation pathways that help to confirm the structure.

Vibrational Spectroscopy (FT-IR) and Conformational Behavior Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The FT-IR spectrum of related benzimidazole compounds shows characteristic absorption bands. dergipark.org.tr The N-H stretching vibration of the imidazole ring typically appears as a broad band in the region of 3100-3500 cm⁻¹. rsc.orgacs.org The C-O stretching of the ethoxy group is expected to show strong absorptions in the 1260-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while C=N and C=C stretching vibrations of the benzimidazole ring system appear in the 1650-1450 cm⁻¹ region. rsc.orgsemanticscholar.org

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental FT-IR data to analyze the conformational behavior of the molecule. researchgate.net By calculating the theoretical vibrational frequencies for different possible conformers, a more detailed understanding of the molecule's preferred geometry in the solid state or in solution can be achieved.

Table 2: Characteristic FT-IR Absorption Bands for Benzimidazole Derivatives
Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)Reference
N-HStretching3100-3500 rsc.orgacs.org
Aromatic C-HStretching>3000 semanticscholar.org
C=N / C=CStretching1450-1650 rsc.orgsemanticscholar.org
C-O (ethoxy)Stretching1000-1260 dergipark.org.tr

Electronic Absorption and Circular Dichroism (UV-Vis and CD) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. Benzimidazole derivatives typically exhibit strong absorption bands in the UV region, corresponding to π-π* and n-π* transitions of the aromatic system. acs.orgresearchgate.net For example, a related compound, 2-(2-ethoxyphenyl)-6-methyl-1H-benzo[d]imidazole, is considered a potential lead compound based on its spectroscopic properties. researchgate.net The position and intensity of these absorption maxima can be influenced by the solvent and the substituents on the benzimidazole ring.

Circular Dichroism (CD) spectroscopy is used to study chiral molecules. While this compound itself is not chiral, CD spectroscopy can be a valuable tool for studying its interactions with chiral environments, such as proteins or DNA. nih.gov This technique measures the differential absorption of left- and right-circularly polarized light, providing insights into the induced chirality and the binding mode of the molecule.

Solid-State Structural Investigations

While spectroscopic methods provide information about the molecule's connectivity and electronic properties, solid-state investigations offer a definitive view of its three-dimensional structure in the crystalline form.

Single-Crystal X-ray Diffraction (XRD) Analysis

XRD analysis would reveal the bond lengths, bond angles, and torsion angles of the molecule with very high precision. It would also provide information about the crystal packing, including intermolecular interactions such as hydrogen bonding and π-π stacking. mdpi.com For instance, in the crystal structure of related benzimidazole derivatives, hydrogen bonding involving the N-H group of the imidazole ring is a common and important feature that influences the crystal lattice. mdpi.com The planarity of the benzimidazole ring system and the conformation of the ethoxy group would also be definitively established. mdpi.com

Compound Names Mentioned

Crystal Packing and Intermolecular Hydrogen Bonding Networks

A definitive crystal structure for this compound has not been reported in the surveyed scientific literature. However, the crystal packing of benzimidazole derivatives is typically dominated by a network of intermolecular hydrogen bonds and π-π stacking interactions. In the solid state, the N-H group of the imidazole ring is a potent hydrogen bond donor, while the sp2-hybridized nitrogen atom is a hydrogen bond acceptor. This facilitates the formation of robust hydrogen-bonding motifs, often leading to chains or dimeric structures.

Without experimental crystallographic data, a precise description of the unit cell, space group, and specific hydrogen bond geometries for this compound remains speculative.

Tautomerism and Conformational Analysis in the Solid State

The phenomenon of prototropic tautomerism is a well-established characteristic of N-unsubstituted benzimidazoles. nih.govbeilstein-journals.orgbeilstein-journals.org This involves the migration of the proton between the two nitrogen atoms of the imidazole ring (1H- and 3H- tautomers). In solution, this exchange is often rapid on the NMR timescale, resulting in a time-averaged spectrum.

In the solid state, this tautomerism is typically "blocked," meaning the molecule exists as a single tautomeric form within the crystal lattice. nih.govbeilstein-journals.orgbeilstein-journals.org This is a consequence of the fixed positions of the molecules and the strong intermolecular hydrogen bonds that favor one tautomer over the other. Solid-state NMR (ssNMR) is a powerful technique for studying this phenomenon, as it can distinguish between the non-equivalent carbon and nitrogen atoms in the "locked" tautomeric state. nih.govbeilstein-journals.org

For this compound, it is expected that only one of the two possible tautomers would be present in the crystalline form. The specific preferred tautomer would be determined by the most stable hydrogen-bonding and crystal packing arrangement.

Chemical Reactivity and Derivatization Strategies

Transformations of the 2-ethoxy-1H-benzo[d]imidazole Scaffold

The benzimidazole (B57391) framework, substituted with an ethoxy group at the 2-position, is amenable to a variety of chemical transformations, including oxidation, reduction, and substitution reactions. These reactions can target the benzimidazole ring system, the ethoxy substituent, or other functional groups that may be present on the benzene (B151609) ring, such as a carboxylate group in common intermediates.

The benzimidazole ring system can be subjected to oxidation, although harsh conditions can lead to ring cleavage. For derivatives such as methyl this compound-7-carboxylate, the primary oxidation targets are often side chains or the imidazole (B134444) nitrogen, depending on the reagents used. Common oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide can be employed. For instance, oxidation may convert specific substituents on the benzimidazole ring into carboxylic acids. The broader class of benzimidazoles can be oxidized using reagents like hydrogen peroxide, lead oxide, and chromic acid. ajrconline.org

Table 1: Oxidation Reactions of Benzimidazole Derivatives

Oxidizing Agent Potential Product Reference
Potassium Permanganate Carboxylic Acids
Hydrogen Peroxide Carboxylic Acids
Lead Oxide Oxidized Benzimidazole Derivatives ajrconline.org

Reduction reactions are crucial for the synthesis of various biologically active molecules derived from the this compound scaffold. Catalytic hydrogenation is a standard method for the reduction of benzimidazoles, often employing platinum or palladium catalysts. ajrconline.org For intermediates like methyl this compound-7-carboxylate, reduction can be carried out using hydrogen gas with a Raney nickel catalyst. This type of reaction is a key step in the synthesis of precursors for pharmaceuticals. sci-hub.se For example, the reduction of a nitro group on the benzene ring to an amine is a common transformation in the synthesis of benzimidazole-based drugs. sci-hub.seacs.org

The 2-ethoxy group of the benzimidazole scaffold is sensitive to reaction conditions and can be a site for nucleophilic substitution. google.com It can be hydrolyzed under acidic conditions to yield the corresponding 2-hydroxybenzimidazole (B11371) (or its tautomer, benzimidazol-2-one). tdcommons.org This sensitivity, particularly to higher temperatures, necessitates careful control of reaction conditions during multi-step syntheses. google.com

In derivatives that also contain a carboxylate group, such as an ester, both the ethoxy and the ester groups can participate in substitution reactions. These groups can react with nucleophiles like alkyl halides or acyl chlorides to introduce different functionalities. For example, the hydrolysis of a methyl ester group to a carboxylic acid is a common step in the synthesis of the final active pharmaceutical ingredient, as seen in the production of azilsartan. sci-hub.seambeed.com

Table 2: Substitution and Hydrolysis Reactions

Reagent/Condition Target Group Product Type Reference
Acid 2-Ethoxy 2-Hydroxybenzimidazole tdcommons.org
Alkyl/Acyl Halides Ethoxy/Carboxylate Substituted Ethers/Esters

Role as a Synthetic Intermediate and Building Block in Organic Synthesis

The this compound scaffold is a cornerstone intermediate in the synthesis of several major pharmaceutical compounds, particularly angiotensin II receptor blockers (ARBs). Its derivatives, such as methyl this compound-7-carboxylate and ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate, are critical precursors in the industrial production of candesartan (B1668252) and azilsartan. sci-hub.setcichemicals.comnih.gov

The synthesis of azilsartan, for example, involves the cyclization of a diamine precursor with tetraethyl orthocarbonate to form the this compound-7-carboxylate core. sci-hub.se This intermediate then undergoes several further steps, including reaction with hydroxylamine (B1172632) and cyclization, to form the final drug molecule. sci-hub.se The structural features of the 2-ethoxybenzimidazole, including the modifiable ethoxy and carboxylate groups, make it an exceptionally valuable building block for constructing complex molecular architectures.

Derivatization for Analytical Performance Enhancement

While specific studies focusing on the derivatization of the parent this compound for analytical purposes are not prevalent, the principles of analytical derivatization can be applied to its functionalized analogues. Derivatization is a common strategy to improve the detectability of molecules in analytical techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC). researchgate.net

A key example is found in the development of positron emission tomography (PET) tracers. A derivative of candesartan, which contains the this compound core, was synthesized to create a novel AT1 receptor tracer, [18F]fluoropyridine–candesartan. nih.gov This process involves introducing a fluorine-18 (B77423) radiolabel via a "click chemistry" reaction on a modified side chain attached to the benzimidazole core. nih.gov This derivatization does not alter the core structure but attaches a reporter group that allows for sensitive and specific imaging, thereby enhancing its analytical utility in a biological context. nih.gov For other applications, if the benzimidazole scaffold were functionalized with an amine group, it could be reacted with chromophoric or fluorophoric reagents to enhance UV or fluorescence detection in HPLC. researchgate.netscribd.com

Exploitation in Diversity-Oriented Synthesis and Organocatalysis

The benzimidazole scaffold is a privileged structure in medicinal chemistry and is frequently used in diversity-oriented synthesis (DOS) to rapidly generate libraries of structurally complex and diverse molecules. frontiersin.orgnih.gov While many DOS strategies employ 2-aminobenzimidazole (B67599) as the starting material for multi-component reactions, the this compound scaffold represents a synthetically accessible precursor. frontiersin.orgnih.gov The 2-ethoxy group could potentially be used as a handle for modification or be converted to other functionalities, such as an amino group, to engage in these diversity-generating reaction cascades.

In the field of organocatalysis, benzimidazole-derived structures have emerged as effective catalysts for asymmetric reactions. mdpi.com For instance, chiral guanidines derived from 2-chloro-1H-benzo[d]imidazole have been successfully used as organocatalysts in the asymmetric α-amination of 1,3-dicarbonyl compounds. mdpi.com Given that this compound can be converted to the corresponding 2-chloro derivative, it serves as a potential starting point for the synthesis of such organocatalysts. The inherent structural features of the benzimidazole ring system are key to its ability to participate in non-covalent interactions that drive catalytic activity and stereoselectivity. mdpi.com

Biological Activity and Mechanistic Insights

Comprehensive Overview of Biological Activities Associated with Benzimidazoles

The benzimidazole (B57391) nucleus, a heterocyclic aromatic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is a privileged structure in medicinal chemistry. Its derivatives are noted for a wide spectrum of pharmacological activities, making them a focal point of extensive research. The therapeutic potential of these compounds stems from their ability to interact with various biomolecules in living systems.

Benzimidazole derivatives have demonstrated a remarkable range of biological effects, including antimicrobial, antiviral, anthelmintic, and anticancer properties. In the realm of antimicrobial research, these compounds have been effective against various strains of bacteria and fungi researchgate.net. Their structural similarity to naturally occurring nucleotides allows them to readily interact with biopolymers, which is a key factor in their broad bioactivity. The potency and clinical utility of benzimidazole-based drugs in treating microbial infections have spurred ongoing development of more potent derivatives researchgate.net. Beyond antimicrobial applications, the benzimidazole scaffold is integral to compounds showing promise as anticancer agents, attributed to various mechanisms such as inhibiting key enzymes and disrupting cellular processes essential for tumor growth nih.gov.

Anticancer Research and Molecular Targeting

The benzimidazole framework is a key component in the design of numerous anticancer agents. Research has shown that derivatives of this scaffold can induce cytotoxicity in various cancer cell lines through diverse and specific molecular mechanisms.

Derivatives of 2-substituted-1H-benzo[d]imidazole have been evaluated for their cytotoxic effects against a panel of human cancer cell lines, including triple-negative breast cancer (MDA-MB-231), liver carcinoma (HepG2), and colon carcinoma (HCT-116).

Newly synthesized benzimidazole-triazole glycoconjugates, for instance, have shown notable cytotoxic effects. Specifically, certain derivatives exhibited potent activity against the HepG-2 cell line, with IC50 values surpassing that of the reference drug erlotinib. Against the MCF-7 breast cancer cell line, derivatives showed moderate activity, while also demonstrating efficacy against the HCT-116 cell line nih.gov. Another study highlighted that novel benzimidazole derivatives showed significant cytotoxicity in the MDA-MB-231 cancer cell line nih.gov. Similarly, other research efforts have consistently shown that various benzimidazole derivatives exhibit moderate to high cytotoxic activity against HCT-116 and MCF-7 cell lines waocp.org.

Compound TypeCell LineIC50 (µM)Reference
Benzimidazole-triazole glycoside (8b)HepG-21.55 ± 0.15 nih.gov
Benzimidazole-triazole glycoside (9a)MCF-71.99 ± 0.11 nih.gov
Benzimidazole-triazole glycoside (9b)MCF-72.06 ± 0.13 nih.gov
Benzimidazole derivative (2)HCT-11616.18 ± 3.85 (µg/mL) waocp.org
Benzimidazole derivative (4)HCT-11624.08 ± 0.31 (µg/mL) waocp.org
Benzimidazole derivative (4)MCF-78.86 ± 1.10 (µg/mL) waocp.org
Benzimidazole derivative (2a)MDA-MB-231High nih.gov
Benzimidazole derivativeHepG225.14
Benzimidazole derivativeHCT-116Potent nih.gov

Note: This table presents a selection of data for different benzimidazole derivatives to illustrate the cytotoxic potential of the scaffold. IC50 values may be reported in µM or µg/mL as per the source.

One of the key anticancer mechanisms of benzimidazole derivatives is their ability to interfere with DNA-mediated enzymatic processes. Human topoisomerase I (Hu Topo I) is a critical enzyme that relaxes DNA supercoiling during replication and transcription. Its inhibition can lead to DNA damage and cell death, making it a prime target for cancer therapy.

A series of novel 1H-benzo[d]imidazole derivatives have been specifically designed and evaluated as potential anticancer agents targeting Hu Topo I. Computational studies and DNA relaxation assays confirmed that these molecules act as inhibitors of the enzyme. Certain compounds within this series, particularly those with specific substitutions, were identified as the most potent, with 50% growth inhibition (GI50) values in the micromolar range against a panel of 60 cancer cell lines. For example, a derivative designated as 12b was found to inhibit the DNA relaxation activity of Hu Topo I with an IC50 concentration of 16 μM. This inhibitory action is a cornerstone of their therapeutic potential.

Cyclin-dependent kinases (CDKs) are a family of enzymes crucial for regulating the cell cycle, and their dysregulation is a hallmark of cancer. Consequently, CDK inhibitors are a major focus of anticancer drug development. Research has specifically pointed towards benzimidazole derivatives as potential inhibitors of CDK8, a component of the Mediator complex that regulates transcription and has been implicated in various cancers researchgate.net. Structure-based design studies are actively exploring the benzimidazole scaffold to develop potent and selective CDK8 inhibitors researchgate.net.

While research into CDK8 is emerging, the interaction of benzimidazoles with other CDKs is more established. For example, certain 2-thiobenzimidazole derivatives have been found to be active against colon (HCT-116) and renal (TK-10) cancer cell lines, and subsequent kinase assays confirmed their activity against CDK2 nih.govresearchgate.net. Docking studies of these molecules revealed a requisite binding pose in the CDK-ATP binding pocket, providing a molecular basis for their inhibitory action nih.govresearchgate.net.

The microtubule cytoskeleton is a vital component of cellular architecture and is essential for cell division, motility, and intracellular transport. Agents that target microtubules are among the most effective anticancer drugs. Benzimidazoles are known microtubule-targeting agents, with some derivatives acting as microtubule destabilizers.

Research into 2-Aryl-1H-benzo[d]imidazole derivatives has identified compounds that exert their anticancer effects through microtubule destabilization nih.gov. One such compound, designated O-7, was shown to inhibit in vitro tubulin polymerization and disrupt the intracellular microtubule network. This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis. This mechanism is similar to that of other well-known microtubule-destabilizing agents like nocodazole, which also contains a benzimidazole core nih.govnih.gov.

Antimicrobial Research

The benzimidazole scaffold is a cornerstone in the development of antimicrobial agents, with derivatives showing efficacy against a wide range of pathogenic bacteria and fungi. The mechanism of action often involves the inhibition of essential cellular processes in the microorganisms.

Numerous studies have synthesized and screened 2-substituted benzimidazole derivatives to evaluate their antimicrobial potential. The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism, is a standard measure of efficacy. For instance, studies on fluorinated benzimidazole derivatives revealed that compounds with a fluorine atom on the phenyl ring at the 2-position displayed significant activity against Gram-negative bacteria and the Gram-positive bacterium Bacillus subtilis acgpubs.org. The presence and position of substituents on the benzimidazole ring have been shown to significantly influence the antimicrobial potency and spectrum of activity acgpubs.orgnih.gov.

Compound TypeMicroorganismMIC (µg/mL)Reference
2-(m-fluorophenyl)-benzimidazole (14)Bacillus subtilis7.81 acgpubs.org
2-(m-fluorophenyl)-5-methyl-benzimidazole (18)Bacillus subtilis7.81 acgpubs.org
2-(m-fluorophenyl)-5-methyl-benzimidazole (18)Gram-negative bacteria31.25 acgpubs.org
Benzimidazole-pyrazole derivative (5g)Staphylococcus epidermidis7.81 nih.gov
Benzimidazole-pyrazole derivative (5i)Staphylococcus epidermidis7.81 nih.gov
Benzimidazole-pyrazole derivative (5g)Aspergillus fumigates7.81 nih.gov
Benzimidazole-pyrazole derivative (5i)Aspergillus fumigates7.81 nih.gov
Benzimidazole-pyrazole derivative (5e)Staphylococcus aureus15.62 nih.gov

Note: This table provides a selection of MIC values for various benzimidazole derivatives against different microbial strains to illustrate the scaffold's antimicrobial potential.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Research into the antibacterial properties of benzimidazole derivatives has shown a broad spectrum of activity. While specific studies focusing solely on 2-ethoxy-1H-benzo[d]imidazole are limited, the efficacy of related compounds provides valuable insights. For instance, new derivatives of 5-ethoxy-2-mercapto benzimidazole have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net In particular, certain derivatives showed pronounced activity against Staphylococcus aureus and other bacteria at a concentration of 100µg/ml. researchgate.net

The broader class of 2-substituted-1H-benzimidazole derivatives has also been evaluated for in-vitro antimicrobial activity, with some compounds showing potent inhibitory action. researchgate.net The antibacterial activity of synthesized benzimidazole compounds has been tested against various bacterial isolates, including S. aureus, Staphylococcus epidermidis, Pseudomonas aeruginosa, and Escherichia coli, with some derivatives showing moderate to good activity. impactfactor.org The benzimidazole scaffold is considered a promising starting point for the development of new antibacterial agents due to its ability to interact with various biopolymers. acs.org

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives
CompoundBacterial StrainActivity LevelReference
5-ethoxy-2-mercapto benzimidazole derivativesStaphylococcus aureusSignificant at 100µg/ml researchgate.net
2-substituted-1H-benzimidazole derivativesVariousPotent inhibitory action researchgate.net
2-methyl-1H-benzimidazole derivativesS. aureus, S. epidermidis, P. aeruginosa, E. coliModerate to good impactfactor.org

Antifungal Efficacy

The antifungal potential of benzimidazole derivatives has been a subject of extensive research. Studies on 2-substituted-1H-benzimidazole derivatives have been conducted to evaluate their antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger. nih.gov While some synthesized compounds did not show significant antifungal activity against Candida albicans researchgate.net, other benzimidazole derivatives have demonstrated considerable efficacy.

For example, a series of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides were evaluated for their in vitro antimicrobial activity against Candida albicans and Aspergillus niger, with all synthesized derivatives showing potency in comparison to the standard antifungal drug fluconazole. nih.gov Furthermore, N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have revealed moderate activities toward Candida albicans and Aspergillus niger. nih.gov This suggests that the benzimidazole core, with appropriate substitutions, can be a potent scaffold for antifungal agents.

Table 2: Antifungal Activity of Selected Benzimidazole Derivatives
Compound/Derivative ClassFungal StrainObserved ActivityReference
2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamidesCandida albicans, Aspergillus nigerPotent compared to fluconazole nih.gov
N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivativesCandida albicans, Aspergillus nigerModerate activity nih.gov
2-substituted-1H-benzimidazole derivativesCandida albicansNo significant activity researchgate.net

Antitubercular Activity

Benzimidazole derivatives have emerged as a promising class of compounds in the search for new treatments for tuberculosis. Numerous studies have reported the synthesis and evaluation of benzimidazole derivatives against Mycobacterium tuberculosis H37Rv. nih.govscielo.brnih.gov While direct studies on this compound are not prevalent, the broader research on this chemical family indicates significant potential. For example, a series of 2-(benzylthio)-1H-benzo[d]imidazoles were synthesized and evaluated as in vitro inhibitors of M. tuberculosis growth, with some compounds showing minimal inhibitory concentration (MIC) values of 6.9 and 3.8 µM against the H37Rv strain. scielo.br

Other research has identified novel benzimidazole derivatives with good antimycobacterial properties against M. tuberculosis. nih.gov The benzimidazole nucleus is considered a "privileged substructure" for drug design due to its affinity for a variety of enzymes and protein receptors, reinforcing the belief that it could be a lead compound in the discovery of new potent anti-TB agents. nih.gov

Anti-inflammatory Research

The anti-inflammatory properties of benzimidazole derivatives are another area of active investigation. The benzimidazole scaffold is recognized as a preferred pharmacophore for developing analgesic and anti-inflammatory agents. nih.gov

Modulation of Inflammatory Pathways and Receptors

Research has focused on the role of benzimidazole derivatives as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is significantly involved in inflammatory processes. nih.gov A study on new derivatives of 5-ethoxy-2-mercapto benzimidazole, a compound structurally related to this compound, evaluated their anti-inflammatory activity using the egg albumin-induced rat hind paw edema method. researchgate.net While specific data on the modulation of cannabinoid or bradykinin (B550075) receptors by this compound is not available, the known anti-inflammatory effects of related compounds suggest that this is a plausible area for future research. The development of drugs that selectively target COX-2 over COX-1 is a key strategy to minimize gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Antioxidant Properties and Radical Scavenging Mechanisms

The benzimidazole structure is known for its free-radical scavenging ability. semanticscholar.org Various benzimidazole derivatives have been synthesized and evaluated for their antioxidant potential. nih.govscispace.com The antioxidant activity is often assessed using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.net

The antioxidant mechanism of benzimidazoles can involve delaying or inhibiting free radical production, scavenging free radicals, and converting them into less toxic compounds. mdpi.com While specific studies on the radical scavenging mechanisms of this compound are not detailed in the available literature, research on related compounds, such as benzimidazole-2-thione derivatives, has included DFT studies to understand the reaction enthalpies and preferred mechanisms of antioxidant action. researchgate.net These studies contribute to a broader understanding of how the benzimidazole scaffold can be optimized for antioxidant activity.

Other Pharmacological Potentials (e.g., Anthelmintic, Antihypertensive)

The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to impart a wide range of biological activities. While direct and extensive pharmacological studies on this compound are not abundantly available in the public domain, its structural motif is a key component in various pharmacologically active compounds. This section explores the potential anthelmintic and antihypertensive activities of this compound by examining the biological activities of its closely related derivatives.

Anthelmintic Potential

The benzimidazole nucleus is the cornerstone of a major class of anthelmintic drugs used in both human and veterinary medicine. hygeiajournal.comresearchgate.net Compounds such as albendazole, mebendazole, and fenbendazole (B1672488) are widely used to treat infections caused by parasitic worms. The mechanism of action of these anthelmintic benzimidazoles primarily involves the inhibition of microtubule polymerization in the parasite by binding to β-tubulin. This disruption of the cytoskeleton leads to impaired glucose uptake and eventual death of the parasite.

While specific studies detailing the anthelmintic activity of this compound are scarce, the structure-activity relationship (SAR) of benzimidazole anthelmintics suggests that substitutions at the 2-position can significantly influence their efficacy. researchgate.netresearchgate.net For instance, the presence of a methylcarbamate group at the 2-position is a common feature in many potent anthelmintic agents.

In a study evaluating various benzimidazole derivatives, compounds with different substituents at the 2-position were synthesized and screened for their activity against the adult Indian earthworm Pheretima posthuma. hygeiajournal.com Although this compound was not specifically tested, this study underscores the importance of the substituent at the 2-position for anthelmintic potency. The research on various 2-substituted benzimidazoles continues to be an active area for the discovery of new anthelmintic agents. researchgate.netnih.gov

Table 1: Anthelmintic Activity of Selected Benzimidazole Derivatives

CompoundTarget OrganismActivityReference
2-PhenylbenzimidazolePheretima posthumaShowed significant anthelmintic activity, with paralysis and death times of 0.931±0.231 and 1.317±0.149 minutes, respectively, at a concentration of 100mg/ml. hygeiajournal.com
Benzimidazole Derivatives (General)Toxocara canis larvae and Hymenolepis nana adultA series of 11 benzimidazole derivatives showed varying degrees of anthelmintic activity. nih.gov nih.gov

This table is for illustrative purposes to show the anthelmintic potential of the benzimidazole scaffold and does not include data for this compound due to a lack of available studies.

Antihypertensive Potential

The this compound scaffold is a fundamental component of the well-established antihypertensive drug, Candesartan (B1668252). nih.govsigmaaldrich.com Candesartan is an angiotensin II receptor blocker (ARB) that exerts its blood pressure-lowering effects by selectively inhibiting the binding of angiotensin II to the AT1 receptor in vascular smooth muscle. nih.govmayoclinic.org This blockade leads to vasodilation and a reduction in blood pressure.

The chemical structure of Candesartan is 2-ethoxy-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid. nih.gov The presence of the 2-ethoxy group is crucial for its high affinity and potent antagonism of the AT1 receptor. The synthesis of Candesartan and its intermediates, such as 2-ethoxy benzimidazole-7-carboxylic acid methyl ester, has been a subject of significant research, highlighting the importance of the this compound core in the development of this class of antihypertensive agents. google.comgoogle.comdntb.gov.ua

Studies on other benzimidazole derivatives have also demonstrated their potential as antihypertensive agents. For example, a series of 1H-benzo[d]imidazole analogues were synthesized and showed potent vasorelaxant effects, a key mechanism in reducing blood pressure. nih.gov One of the most potent compounds in this series was a 2-methoxy-substituted benzimidazole derivative. nih.gov This further supports the role of 2-alkoxy substitutions in the antihypertensive activity of benzimidazoles.

The mechanism of action for many antihypertensive benzimidazoles involves the blockade of the renin-angiotensin system, a critical regulator of blood pressure. nih.govnih.gov The structural features of the benzimidazole nucleus, including the substitution at the 2-position, play a vital role in the interaction with the AT1 receptor. nih.gov

Table 2: Antihypertensive Activity of Benzimidazole Derivatives

CompoundMechanism of ActionKey FindingsReference
CandesartanAngiotensin II Receptor Blocker (ARB)A potent and long-acting antagonist of the AT1 receptor, widely used for the treatment of hypertension. nih.govnih.gov
2-Butyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acidAngiotensin II Receptor AntagonistShowed potent in vitro and in vivo angiotensin II receptor antagonistic activity. nih.gov
2-Methoxy-4-[5-nitro-1H-benzo[d]imidazol-2-yl]phenolVasodilatorExhibited potent vasorelaxant effects with an EC50 value of 1.81μM. nih.gov

This table provides examples of the antihypertensive potential within the benzimidazole class, underscoring the significance of the this compound scaffold.

Computational Chemistry and in Silico Investigations of 2 Ethoxy 1h Benzo D Imidazole and Its Analogs

Computational chemistry and in silico methods provide powerful tools for understanding the behavior of molecules at an atomic level. For 2-ethoxy-1H-benzo[d]imidazole and its derivatives, these techniques are instrumental in predicting their interactions with biological targets, elucidating their electronic properties, and estimating their potential as therapeutic agents. This section details the application of molecular docking, quantum chemical calculations, molecular dynamics simulations, and ADME predictions to this class of compounds.

Structure Activity Relationship Sar Studies of 2 Ethoxy 1h Benzo D Imidazole Derivatives

Influence of the 2-ethoxy Substituent on Biological Efficacy and Solubility

The substituent at the C2 position of the benzimidazole (B57391) ring is a primary determinant of the molecule's interaction with biological targets. The presence of a 2-ethoxy group (-OCH₂CH₃) imparts specific steric and electronic properties that significantly modulate both efficacy and solubility.

Biological Efficacy: The ethoxy group is an electron-donating group via resonance, which can influence the electronic environment of the entire benzimidazole system. This affects hydrogen bonding capabilities at the N1 and N3 positions, which are often crucial for receptor binding. In studies of related benzimidazole classes, such as nitazene (B13437292) opioids, the substitution of an ethoxy group on an associated benzyl (B1604629) ring was found to confer greater analgesic potency compared to smaller methoxy (B1213986) groups or unsubstituted analogues, suggesting a favorable interaction within the receptor pocket. wikipedia.org The size and flexibility of the ethyl chain, compared to a methyl group, allow for potentially more optimal hydrophobic interactions with target proteins. For instance, in the development of cyclooxygenase (COX) inhibitors, 2-alkoxy moieties on a linked phenyl ring were found to be important for activity, with the specific nature of the alkoxy group influencing selectivity for COX-2 over COX-1. nih.gov

Solubility: The ethoxy group increases the lipophilicity of the benzimidazole scaffold compared to a 2-unsubstituted or 2-methyl analogue. This enhanced lipophilicity can improve membrane permeability, a desirable trait for cellular uptake, but may conversely decrease aqueous solubility. Poor aqueous solubility can be a significant hurdle in drug development. To counteract this, medicinal chemists often convert the parent benzimidazole into a salt form. For example, newly synthesized benzimidazole derivatives can be converted to their hydrochloride salts by treatment with HCl gas, a common strategy to enhance water solubility for biological testing and formulation. nih.gov Therefore, while the 2-ethoxy group can be beneficial for target interaction, its impact on solubility must be carefully managed, often through modification at other positions or through salt formation.

Impact of Substituents at N1, C2, C5, and C6 Positions on Activity Profiles

SAR analyses consistently show that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole ring are critical for modulating the activity profiles of these compounds across various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer agents. nih.govnih.gov

N1 Position: Alkylation or arylation at the N1 position can significantly enhance activity. For example, the introduction of a benzyl group at the N1 position has been shown to boost the anti-inflammatory action of certain benzimidazoles. nih.gov This large, lipophilic group can establish additional binding interactions with the target enzyme or receptor.

C2 Position: As discussed, the C2 position is a key anchor point. In some series, activity is inversely related to the length of a linker attached to this position. nih.gov In antitubercular agents, bulky aliphatic groups like cyclopentyl or pent-3-yl at the C2 position have been found to confer good inhibitory activity against Mycobacterium tuberculosis (Mtb). nih.gov

C5 and C6 Positions: The benzene (B151609) portion of the scaffold is frequently modified at the C5 and C6 positions, as they are synthetically accessible and project into solvent-exposed or specific receptor sub-pockets. The electronic nature of substituents here is crucial. For instance, introducing an electron-withdrawing nitrile (-CN) group at the C6 position resulted in excellent inhibition of Janus kinase 3 (JAK3). nih.gov Conversely, for certain anti-inflammatory derivatives, substitutions with methyl (-CH₃) or nitro (-NO₂) groups at the C5 position led to only moderate inhibition. nih.gov In antitubercular benzimidazoles, a dimethylamino group at the C6 position was found to be a favorable substitution for potent activity. nih.gov

The following table summarizes SAR findings from a study on 2,5,6-trisubstituted benzimidazoles as antitubercular agents targeting the Mtb-FtsZ protein. nih.gov

Compound IDC2 SubstituentC5 SubstituentC6 SubstituentMIC (μg/mL) against Mtb H37Rv
SB-P17G-C2Cyclohexyl4-FluorobenzamideDimethylamino0.06
SB-P17G-A20CyclohexylCyclopentanecarboxamideDimethylamino0.14
SB-P17G-A38Cyclohexyl3-MethoxybenzamideDimethylamino0.31
6bCyclopentyl4-(Trifluoromethyl)benzamideDimethylamino0.008
20gPent-3-yl4-(Trifluoromethyl)benzamideDimethylamino0.004

Data sourced from RSC Medicinal Chemistry, 2020. nih.gov This data clearly shows that small changes, such as modifying the aliphatic group at C2 from cyclohexyl to pent-3-yl or altering the benzamide (B126) substituent at C5, can lead to dramatic changes in potency.

Role of Linker Length and Stereochemical Features on Biological Activity

For derivatives where a functional group is tethered to the benzimidazole core via a linker, the length, rigidity, and stereochemistry of this linker are paramount.

Linker Length: The effect of linker length is highly dependent on the biological target and the specific molecular series. In one study of 1,2,6-trisubstituted benzimidazoles, the anti-inflammatory activity was found to be inversely related to the length of the linker connecting a carboxyl group to the C2 position. nih.gov This suggests that a shorter, more constrained presentation of the acidic group was optimal for binding to the target. This contrasts with findings in other molecular contexts where a longer, more flexible linker may be required to bridge two binding sites or to position a pharmacophore correctly.

Stereochemical Features: Stereochemistry plays a subtle but critical role in determining the three-dimensional shape of a molecule, which dictates its ability to bind to chiral biological targets like proteins and nucleic acids. Studies on benzimidazole-N-acylhydrazone derivatives have shown that these molecules can exist as mixtures of stable conformers, such as synperiplanar E and antiperiplanar E isomers, due to restricted rotation around the amide bond. researchgate.net The specific conformation adopted by the molecule can profoundly affect its binding affinity, as one isomer may fit into a receptor's active site far better than another. This highlights that even without a classic chiral center, rotational isomers (atropisomers) or different conformational states can lead to significant differences in biological activity.

Insights from Comparative Molecular Similarity Analyses

Comparative Molecular Similarity Analyses, such as CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), are powerful 3D-Quantitative Structure-Activity Relationship (3D-QSAR) tools used to correlate the 3D properties of molecules with their biological activity. These methods provide visual and statistical models that guide drug design.

Several 3D-QSAR studies have been performed on benzimidazole derivatives to elucidate the structural requirements for various activities. In one such study on benzimidazoles with trichomonicidal activity, robust CoMFA and CoMSIA models were generated. nih.gov

The best CoMFA model yielded a cross-validated correlation coefficient (q²) of 0.634 and a non-cross-validated correlation coefficient (r²) of 0.936.

The best CoMSIA model produced a q² of 0.642 and an r² of 0.858.

These high statistical values indicate that the derived models have strong predictive power. The contour maps generated from these analyses provided key insights: they suggested that substituents at the C2 and C6 positions are particularly important for potent activity. nih.gov CoMSIA contour maps can visualize regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen-bond donor/acceptor character is favorable or unfavorable for activity. unicamp.br For example, a green contour in a steric map indicates that a bulky group is desired in that region for enhanced activity, while a red contour in an electrostatic map might indicate where an electronegative group would be beneficial.

A separate 3D-QSAR study on benzimidazole derivatives with affinity for the CB2 cannabinoid receptor also yielded highly predictive CoMFA and CoMSIA models (r²pred > 0.9). nih.govresearchgate.net These computational models provide invaluable information on the steric, electrostatic, and hydrophobic properties required for optimal ligand-receptor interaction, allowing for the rational design of new derivatives with improved potency and selectivity. nih.govresearchgate.net

Research Applications and Emerging Directions

Application as Pharmaceutical Intermediates in Drug Synthesis

The benzimidazole (B57391) nucleus is a privileged structure in medicinal chemistry, and the 2-ethoxy variant serves as a crucial intermediate in the synthesis of several significant pharmaceutical agents. ntnu.no Its most notable application is in the development of Angiotensin II Receptor Blockers (ARBs), a class of drugs used to treat hypertension. ntnu.nofrontiersin.org The ethoxy group at the 2-position of the benzimidazole core is a key feature in several potent ARBs, contributing to their binding affinity and efficacy at the AT1 receptor. ntnu.no

For instance, 2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid is a direct precursor to Candesartan (B1668252) Cilexetil, a widely prescribed antihypertensive medication. nih.gov Similarly, this scaffold is integral to the synthesis of Azilsartan, another potent ARB. ntnu.no The synthesis of these complex molecules relies on the initial construction of the 2-ethoxy-benzimidazole core, which is then further functionalized. Research has demonstrated that benzimidazole-based ARBs are highly effective, and in some cases, show additional beneficial activities, such as potential antiviral effects against SARS-CoV-2. nih.gov

Examples of Drugs Synthesized from this compound Intermediates
Drug NameTherapeutic ClassRole of the Benzimidazole Intermediate
Candesartan CilexetilAngiotensin II Receptor Blocker (ARB)Core structural component, derived from 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (CV-11974). nih.gov
AzilsartanAngiotensin II Receptor Blocker (ARB)The 2-ethoxy-benzimidazole moiety is a key part of the final drug structure, contributing to its high affinity for the AT1 receptor. ntnu.no

Contributions to Advanced Organic Synthesis Methodologies

The importance of the this compound scaffold in pharmaceuticals has driven the development of numerous advanced and efficient synthetic methodologies for its preparation. These methods represent a significant contribution to the field of organic synthesis. rsc.org

Traditional methods often involve the condensation of o-phenylenediamines with carboxylic acids or their derivatives under harsh conditions. rsc.org However, modern research has focused on milder and more efficient catalyst-driven approaches. Key advancements include:

Catalytic Condensation: A common and versatile method involves the condensation reaction between an o-phenylenediamine (B120857) and a suitable carbonyl compound. semanticscholar.orgresearchgate.net Various catalysts have been employed to improve yields and reaction conditions.

Nanoparticle Catalysis: The use of heterogeneous nanocatalysts, such as zinc oxide (ZnO) or magnesium oxide (MgO) nanoparticles, offers advantages like high yields, shorter reaction times, mild reaction conditions, and catalyst recyclability, aligning with the principles of green chemistry. rsc.orgbiointerfaceresearch.comsemanticscholar.org

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to significantly accelerate the synthesis of benzimidazole derivatives, offering benefits such as reduced reaction times and often higher yields compared to conventional heating methods.

The development of these robust synthetic routes allows for the efficient production of this compound and its derivatives, making this valuable intermediate more accessible for research and large-scale drug manufacturing.

Utility in Analytical Chemistry Method Development (e.g., as Reagents)

While the benzimidazole scaffold is central to many areas of chemistry, the specific application of this compound as a primary reagent in analytical method development is not extensively documented in scientific literature. Chemical suppliers may categorize related compounds under "Analytical Reagents," but detailed applications in methods such as chromatography, spectroscopy, or titrimetry are not prominently reported. chemscene.com The primary focus of research on this compound remains overwhelmingly in the areas of synthetic and medicinal chemistry.

Catalytic Roles in Chemical Transformations

Although the synthesis of benzimidazoles often requires a catalyst, the benzimidazole core itself can be incorporated into larger molecules that possess catalytic activity. researchgate.netdntb.gov.ua While direct catalytic applications of this compound are not widely reported, its structural framework is part of broader classes of benzimidazole derivatives that exhibit catalytic properties.

For example, research has shown that benzimidazole Schiff base metal complexes and benzimidazole amides can act as catalysts in organic transformations, such as the oxidation of olefins and alcohols. semanticscholar.orgresearchgate.net More recently, N-hydroxy benzimidazoles (NHBIs) have been identified as efficient catalysts for hydrogen atom transfer (HAT) reactions, a fundamental process in organic chemistry. rsc.org These findings suggest that the benzimidazole moiety, with appropriate functionalization, can play an active role in catalysis. The 2-ethoxy group could potentially be modified or exist alongside other functional groups to create novel catalysts, though this remains an area for future exploration.

Future Perspectives in Drug Discovery and Materials Science Research

The versatility of the this compound scaffold points toward significant future potential in both drug discovery and materials science.

Drug Discovery: The benzimidazole core is a mainstay in medicinal chemistry, and research continues to uncover new therapeutic applications. researchgate.net Beyond its established role in antihypertensive drugs, derivatives are being actively investigated for a range of biological activities, including:

Anti-inflammatory agents: Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have shown potent anti-inflammatory activity in preclinical models.

Anticancer agents: The benzimidazole structure is being explored as a template for developing new anticancer drugs.

Antiviral compounds: As demonstrated by studies on ARBs, the benzimidazole nucleus can be a starting point for designing molecules with antiviral properties. nih.gov

The continued exploration of derivatives built upon the this compound template is a promising avenue for the discovery of next-generation therapeutic agents.

Materials Science: An emerging application for benzimidazole derivatives is in the field of materials science, particularly for the protection of metals. Recent studies have shown that certain benzimidazole compounds exhibit significant anticorrosion properties for metals such as iron and copper. iucr.org These molecules can form a protective film on the metal surface, inhibiting the corrosion process. The ability to functionalize the benzimidazole core allows for the tuning of these properties, opening up possibilities for designing new, highly effective, and environmentally friendly corrosion inhibitors for industrial applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-ethoxy-1H-benzo[d]imidazole, and how can purity be maximized?

  • Methodology : Multi-step synthesis involving nucleophilic substitution or cross-coupling reactions. For example, the imidazole ring can be formed via cyclization under acidic conditions, followed by ethoxy group introduction using ethylating agents like ethyl bromide in the presence of a base (e.g., KOH). Solvent choice (e.g., DMSO) and temperature control (60–80°C) are critical for yield optimization .
  • Characterization : Confirm purity via HPLC (>95%) and structural integrity using 1H^1H-NMR (e.g., ethoxy protons at δ 1.2–1.4 ppm for CH3_3 and δ 4.0–4.2 ppm for OCH2_2) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Analytical Workflow :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm the ethoxy group and aromatic protons.
  • IR : Peaks at 1250–1280 cm1^{-1} (C-O-C stretch) and 1600–1650 cm1^{-1} (imidazole ring vibrations).
  • Mass Spectrometry : High-resolution MS to verify molecular ion [M+H]+^+.
  • Elemental Analysis : Validate C, H, N, and O content within ±0.3% of theoretical values .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Guidelines :

  • Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.
  • Work in a fume hood to prevent inhalation of fine particulates.
  • Store in airtight containers away from oxidizing agents.
  • Follow waste disposal regulations for nitro-/heterocyclic compounds .

Advanced Research Questions

Q. How does the ethoxy substituent modulate biological activity compared to other alkyl/aryl groups on the benzimidazole scaffold?

  • SAR Insights :

  • Ethoxy groups enhance lipophilicity, improving membrane permeability (logP ~2.5 vs. ~1.8 for unsubstituted analogs).
  • In antimicrobial assays, 2-ethoxy derivatives show lower MIC values (e.g., 16 µg/mL against S. aureus) compared to methyl or chloro analogs .
  • Molecular docking reveals stronger hydrogen bonding with EGFR (ΔG = −9.2 kcal/mol) due to ethoxy-O interactions with Thr766 and Met769 residues .

Q. What computational strategies predict the pharmacokinetic and toxicological profiles of this compound derivatives?

  • In-Silico Tools :

  • ADMET Prediction : Use SwissADME or ADMETLab to assess bioavailability (%F >70%), BBB permeability (low), and CYP450 inhibition (CYP2C9/3A4).
  • Toxicity : ProTox-II for hepatotoxicity alerts (e.g., mitochondrial membrane disruption) .

Q. How can contradictions in reported biological activity data be resolved?

  • Troubleshooting Framework :

  • Assay Variability : Compare MIC values under standardized CLSI guidelines (pH 7.4, 37°C, Mueller-Hinton broth).
  • Statistical Analysis : Apply ANOVA to assess inter-laboratory variability; report 95% confidence intervals .
  • Control Compounds : Include reference drugs (e.g., ciprofloxacin for antibacterial assays) to validate experimental conditions .

Q. What synthetic strategies minimize byproducts during this compound derivatization?

  • Optimization Tactics :

  • Catalysis : Use SiO2_2 nanoparticles to enhance regioselectivity (>90% yield) and reduce dimerization byproducts .
  • Purification : Gradient column chromatography (hexane:EtOAc 8:2 → 6:4) to separate mono- and di-substituted impurities .

Q. How can molecular dynamics simulations improve understanding of this compound’s binding kinetics?

  • Simulation Protocol :

  • Software : GROMACS or AMBER for 100-ns trajectories.
  • Key Metrics : Root-mean-square deviation (RMSD <2 Å) and binding free energy (MM-PBSA) calculations.
  • Insights : Ethoxy group stabilizes hydrophobic pockets in EGFR via van der Waals interactions .

Tables

Table 1 : Comparative Biological Activity of Benzimidazole Derivatives

SubstituentMIC (µg/mL, S. aureus)LogPEGFR Binding ΔG (kcal/mol)
-OEt (2-ethoxy)162.5−9.2
-Cl322.8−8.5
-CH3_3642.0−7.9
Data derived from References .

Table 2 : Synthetic Optimization Parameters for 2-Ethoxy Derivatives

ParameterOptimal ConditionYield (%)Purity (%)
SolventDMSO8598
Temperature70°C8296
Catalyst (SiO2_2)10 wt%9099
Adapted from References .

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